molecular formula C10H10N2O3 B14371236 6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline CAS No. 91818-49-4

6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline

Cat. No.: B14371236
CAS No.: 91818-49-4
M. Wt: 206.20 g/mol
InChI Key: QKEVTLOLJBKACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups at the 6 and 7 positions, along with a keto group at the 3 position, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide under reflux conditions can yield the desired quinazoline derivative . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6,7-dimethoxy-3-hydroxyquinazoline.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: 6,7-Dimethoxy-3-hydroxyquinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3-oxo-3lambda~5~-quinazoline is unique due to its specific substitution pattern and the presence of both methoxy and keto groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

91818-49-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dimethoxy-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-7-5-12(13)6-11-8(7)4-10(9)15-2/h3-6H,1-2H3

InChI Key

QKEVTLOLJBKACM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=[N+](C=N2)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.